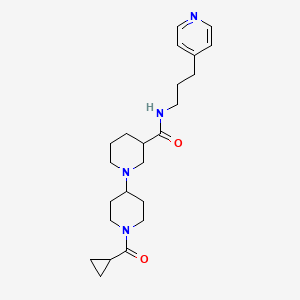
4-sec-butyl-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-sec-butyl-N,N-dimethylbenzenesulfonamide, also known as SDBS, is a sulfonamide compound that has been widely used in scientific research. SDBS is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. It has been used in various fields of research such as drug discovery, biochemistry, and environmental science.
Mechanism of Action
The mechanism of action of 4-sec-butyl-N,N-dimethylbenzenesulfonamide involves the disruption of non-covalent interactions between proteins and other molecules. This compound molecules bind to hydrophobic regions of proteins and disrupt the hydrophobic interactions that hold the protein in its folded state. This leads to the denaturation of the protein and the loss of its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as trypsin and chymotrypsin, which are involved in protein digestion. This compound has also been shown to cause changes in the conformation of proteins, which can affect their function.
Advantages and Limitations for Lab Experiments
The main advantage of 4-sec-butyl-N,N-dimethylbenzenesulfonamide is its ability to solubilize and stabilize membrane proteins. This has allowed researchers to study membrane proteins in greater detail and has led to the discovery of new drugs and therapies. However, this compound has some limitations as well. It can be toxic to cells at high concentrations and can interfere with some biochemical assays.
Future Directions
There are several future directions for the use of 4-sec-butyl-N,N-dimethylbenzenesulfonamide in scientific research. One area of interest is the development of new surfactants and detergents that are more effective and less toxic than this compound. Another area of interest is the use of this compound in the development of new drugs and therapies. This compound has been shown to have anti-cancer properties and may be useful in the treatment of other diseases as well. Finally, the use of this compound in environmental science is an area of growing interest. This compound has been shown to be an effective dispersant of oil spills and may have other applications in environmental remediation.
Synthesis Methods
The synthesis of 4-sec-butyl-N,N-dimethylbenzenesulfonamide involves the reaction of sec-butylamine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound as a white crystalline solid. The purity of this compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
4-sec-butyl-N,N-dimethylbenzenesulfonamide has been extensively used in scientific research as a surfactant and a protein denaturant. It has been used to solubilize and stabilize membrane proteins, which are notoriously difficult to work with due to their hydrophobic nature. This compound has also been used as a detergent to extract membrane proteins from cells.
properties
IUPAC Name |
4-butan-2-yl-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-5-10(2)11-6-8-12(9-7-11)16(14,15)13(3)4/h6-10H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENWZZNZKFLEOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B5433362.png)
![ethyl 2-(3,5-dichloro-2-hydroxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5433374.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5433380.png)
![2-(2,6-dimethoxy-4-methylphenyl)-5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5433382.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5433401.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5433426.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5433436.png)

![3-chloro-N-ethyl-4-fluoro-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]benzamide](/img/structure/B5433443.png)
![N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide](/img/structure/B5433444.png)
![N,N-diethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5433453.png)
![N-(2-fluorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5433459.png)
![N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5433462.png)